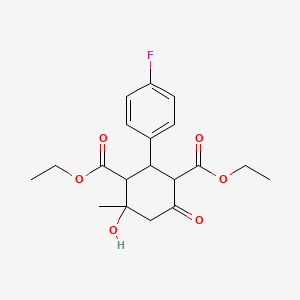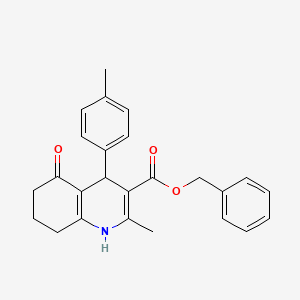
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DBHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBHB is a derivative of pyrazolidinedione and has a unique molecular structure that allows it to interact with biological systems in various ways.
Mécanisme D'action
The mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to interact with various proteins and enzymes in the body, including kinases, transcription factors, and receptors. These interactions can lead to changes in gene expression, signaling pathways, and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has limitations such as its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
Orientations Futures
There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research. One direction is to investigate the potential of this compound in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of this compound and develop more potent derivatives. Additionally, more research is needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound can be synthesized through a simple reaction and has been extensively studied in various fields of research. This compound has multiple mechanisms of action and can have various biochemical and physiological effects in the body. Although this compound has several advantages for lab experiments, its limitations need to be considered. There are several future directions for this compound research, including investigating its potential in combination with other drugs or therapies and developing more potent derivatives.
Méthodes De Synthèse
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of this compound can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown potential in protecting neurons from oxidative stress and improving cognitive function.
Propriétés
IUPAC Name |
(4E)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O3/c17-10-6-9(14(21)13(18)8-10)7-12-15(22)19-20(16(12)23)11-4-2-1-3-5-11/h1-8,21H,(H,19,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBVPMBNCPKOPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

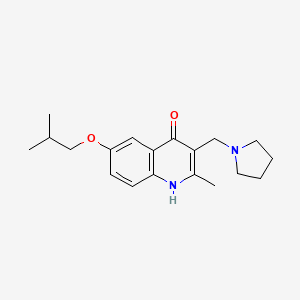
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)
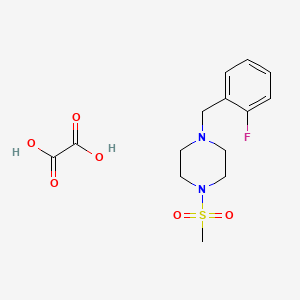
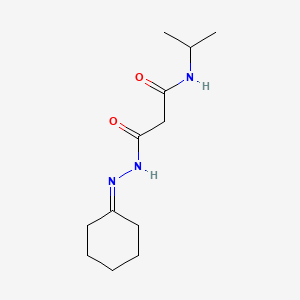
![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)

